Cas no 2227900-65-2 ((2R)-4-(2-chloroquinolin-3-yl)butan-2-amine)
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
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- (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine
- 2227900-65-2
- EN300-1993867
-
- Inchi: 1S/C13H15ClN2/c1-9(15)6-7-11-8-10-4-2-3-5-12(10)16-13(11)14/h2-5,8-9H,6-7,15H2,1H3/t9-/m1/s1
- InChI Key: RKTWUYCKZUGFAY-SECBINFHSA-N
- SMILES: ClC1C(=CC2C=CC=CC=2N=1)CC[C@@H](C)N
Computed Properties
- Exact Mass: 234.0923762g/mol
- Monoisotopic Mass: 234.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 38.9Ų
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993867-0.05g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 0.05g |
$1696.0 | 2023-09-16 | ||
| Enamine | EN300-1993867-0.1g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 0.1g |
$1777.0 | 2023-09-16 | ||
| Enamine | EN300-1993867-0.25g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 0.25g |
$1858.0 | 2023-09-16 | ||
| Enamine | EN300-1993867-0.5g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 0.5g |
$1938.0 | 2023-09-16 | ||
| Enamine | EN300-1993867-1.0g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 1g |
$2019.0 | 2023-05-31 | ||
| Enamine | EN300-1993867-2.5g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 2.5g |
$3957.0 | 2023-09-16 | ||
| Enamine | EN300-1993867-5.0g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 5g |
$5854.0 | 2023-05-31 | ||
| Enamine | EN300-1993867-10.0g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 10g |
$8680.0 | 2023-05-31 | ||
| Enamine | EN300-1993867-1g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 1g |
$2019.0 | 2023-09-16 | ||
| Enamine | EN300-1993867-5g |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine |
2227900-65-2 | 5g |
$5854.0 | 2023-09-16 |
(2R)-4-(2-chloroquinolin-3-yl)butan-2-amine Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine
Research Brief on (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine (CAS: 2227900-65-2): Recent Advances and Applications
The compound (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine (CAS: 2227900-65-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine derivative, characterized by its quinoline scaffold, has been investigated for its role in modulating various biological pathways, particularly in the context of central nervous system (CNS) disorders and infectious diseases. Recent studies have highlighted its unique pharmacokinetic properties and selective binding affinity, making it a promising candidate for further drug development.
Recent research has focused on the synthesis and optimization of (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine to enhance its bioavailability and reduce off-target effects. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that the (R)-enantiomer exhibits superior binding affinity to specific serotonin receptors compared to its (S)-counterpart, suggesting its potential as a novel antidepressant or anxiolytic agent. The study utilized molecular docking simulations and in vitro assays to validate these findings, providing a robust foundation for future in vivo studies.
In addition to its CNS applications, (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine has shown promise in antimicrobial research. A 2024 study in Antimicrobial Agents and Chemotherapy reported its efficacy against drug-resistant strains of Plasmodium falciparum, the causative agent of malaria. The compound's mechanism of action involves inhibition of heme detoxification pathways, a critical survival mechanism for the parasite. These findings underscore its potential as a lead compound for next-generation antimalarial therapies, particularly in regions with high resistance to current treatments.
Further investigations into the safety profile of (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine have been conducted to address potential toxicity concerns. Preclinical studies in rodent models indicated a favorable safety margin, with no significant hepatotoxicity or cardiotoxicity observed at therapeutic doses. However, researchers emphasize the need for comprehensive metabolic studies to identify potential drug-drug interactions and optimize dosing regimens. These efforts are critical for advancing the compound into clinical trials and ensuring its translational potential.
The synthesis of (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine has also seen advancements, with recent publications highlighting more efficient and scalable routes. A 2023 paper in Organic Process Research & Development described a novel asymmetric hydrogenation method that achieves high enantiomeric excess (>99%) and reduces the need for costly chiral auxiliaries. This innovation could significantly lower production costs and facilitate large-scale manufacturing, addressing a key bottleneck in the commercialization of chiral pharmaceuticals.
In conclusion, (2R)-4-(2-chloroquinolin-3-yl)butan-2-amine (CAS: 2227900-65-2) represents a versatile and promising compound in the chemical biology and pharmaceutical landscape. Its dual potential in CNS and antimicrobial applications, coupled with recent advancements in synthesis and safety profiling, positions it as a compelling candidate for further research and development. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications, ultimately unlocking its full therapeutic potential.
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